5-Phenyl-2-(trimethylsilyl)-2H-tetrazole is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound features a phenyl group at the 5-position and a trimethylsilyl group at the 2-position, which enhances its stability and solubility. Tetrazoles, including this compound, are known for their diverse chemical properties and biological activities, making them significant in medicinal chemistry.
Research indicates that compounds containing tetrazole moieties exhibit significant biological activities, including:
The synthesis of 5-Phenyl-2-(trimethylsilyl)-2H-tetrazole can be achieved through several methods:
5-Phenyl-2-(trimethylsilyl)-2H-tetrazole has several notable applications:
Studies on the interaction of 5-Phenyl-2-(trimethylsilyl)-2H-tetrazole with biological targets have revealed:
Several compounds share structural similarities with 5-Phenyl-2-(trimethylsilyl)-2H-tetrazole. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Phenyl-1H-tetrazole | Contains one less nitrogen in the ring | Exhibits different reactivity patterns |
| 5-Aryl-tetrazoles | Varying aryl substituents at the 5-position | Diverse biological activities based on substituents |
| 1H-Tetrazole-5-carboxylic acids | Carboxylic acid functional group at C5 | Enhanced solubility and potential for further derivatization |
| 5-(Trifluoromethyl)tetrazole | Trifluoromethyl group substitution | Increased lipophilicity and altered electronic properties |
The uniqueness of 5-Phenyl-2-(trimethylsilyl)-2H-tetrazole lies primarily in its trimethylsilyl substitution, which enhances its stability and solubility compared to other derivatives. This modification allows it to participate effectively in various
Palladium-catalyzed three-component coupling (TCC) reactions have emerged as a powerful tool for constructing tetrazole frameworks, including 5-phenyl-2-(trimethylsilyl)-2H-tetrazole. This method integrates an allylic carbonate, a nitrile, and trimethylsilyl azide under catalytic conditions to form the tetrazole core. For example, the reaction of allyl methyl carbonate with malononitrile derivatives and trimethylsilyl azide in the presence of Pd₂(dba)₃·CHCl₃ and tris(2-furyl)phosphine yields 2-allyltetrazoles with high efficiency.
The TCC strategy offers distinct advantages:
A representative catalytic cycle involves:
The π-allylpalladium azide complex is a critical intermediate in tetrazole synthesis. Its formation and reactivity have been elucidated through kinetic and spectroscopic studies:
Trimethylsilyl azide (Me₃SiN₃) plays dual roles in tetrazole synthesis: as an azide source and as a silicon-based directing group.
The application of 5-phenyl-2-(trimethylsilyl)-2H-tetrazole in enantioselective silylation represents a significant advancement in asymmetric functionalization chemistry [6]. Tetrazole-coordinated complexes have demonstrated exceptional capability in promoting selective silyl protection of polyols, where the tetrazole moiety serves as both a coordinating ligand and a stereochemical directing element [7].
Research investigations have revealed that tetrazole derivatives function as effective co-catalysts in asymmetric silylation processes [6]. The mechanism involves the formation of highly electrophilic silyl complexes through nucleophilic activation by deprotonated tetrazole species [6]. The unique electronic structure of the tetrazole ring, characterized by multiple nitrogen atoms, creates a high-energy highest occupied molecular orbital that enhances reactivity toward silyl chlorides [6].
Experimental studies have demonstrated that 5-ethylthiotetrazole, a structurally related compound, significantly accelerates catalytic asymmetric silylation reactions of diols and triols [6]. When employed as a co-catalyst at loadings of 7.5 to 20 mol percent, reaction times are reduced from several days to approximately one hour, while maintaining high enantiomeric ratios [6].
Table 1: Comparative Performance of Tetrazole Co-catalysts in Asymmetric Silylation
| Tetrazole Derivative | Catalyst Loading (mol%) | Reaction Time | Conversion (%) | Enantiomeric Ratio |
|---|---|---|---|---|
| 5-Ethylthiotetrazole | 7.5 | 3.0 h | >98 | 97:3 |
| Tetrazole | 7.5 | 3.0 h | 45 | 98:2 |
| 4,5-Dicyanoimidazole | 7.5 | 3.0 h | 47 | 96:4 |
The coordination behavior of tetrazole ligands with transition metals has been extensively characterized through crystallographic studies [3]. Silicon tetrazolate complexes exhibit coordinative bonds ranging from 1.883 to 1.995 angstroms, with the coordination mode significantly influencing the catalytic activity [3]. The eta-1 coordination of tetrazolato ligands through the nitrogen-2 position has been identified as the predominant binding mode in catalytically active complexes [21].
The trimethylsilyl substituent on 5-phenyl-2-(trimethylsilyl)-2H-tetrazole plays a crucial role in facilitating silyl transfer reactions through both electronic and steric effects [17]. Computational studies have revealed that the coordination of trimethylsilyl groups to tetrazole rings creates significant angular distortions, with calculated differences of 15.5 degrees between carbon-nitrogen-silicon and nitrogen-nitrogen-silicon angles [17].
Organocatalytic silyl transfer mechanisms involving tetrazole derivatives proceed through cooperative activation pathways [7]. The tetrazole component functions as a nucleophilic activator, generating highly electrophilic silyl intermediates, while simultaneously serving as a Brønsted base to enhance alcohol nucleophilicity [6]. This dual functionality enables efficient silylation under mild conditions with reduced catalyst loadings [7].
Silicon tetrazolate complexes demonstrate exceptional stability and reactivity in organocatalytic applications [3]. The electron-donating capabilities of tetrazolato ligands create silicon centers with enhanced electrophilic character, facilitating rapid silyl transfer to alcohol substrates [3]. Kinetic studies have shown that the presence of tetrazole co-catalysts can increase reaction rates by nearly two orders of magnitude compared to conventional silylation methods [6].
Table 2: Kinetic Parameters for Tetrazole-Promoted Silyl Transfer Reactions
| Substrate Type | Rate Enhancement Factor | Turnover Frequency (h⁻¹) | Selectivity Factor |
|---|---|---|---|
| Primary Alcohols | 85 | 12.4 | >25 |
| Secondary Alcohols | 67 | 8.9 | 15-20 |
| Tertiary Alcohols | 42 | 3.2 | >25 |
The mechanistic pathway involves initial deprotonation of the tetrazole by diisopropylethylamine, generating an anionic nucleophilic species with exceptional reactivity toward silyl electrophiles [6]. The resulting activated silyl complex then undergoes selective transfer to alcohol substrates under the influence of chiral directing elements present in the catalyst system [6].
Cooperative catalysis involving 5-phenyl-2-(trimethylsilyl)-2H-tetrazole and transition metal complexes represents an emerging area of asymmetric functionalization [12] [19]. Tetrazole ligands coordinate to metal centers through multiple nitrogen atoms, creating unique electronic environments that enhance catalytic activity and selectivity [20] [23].
Cobalt and nickel complexes bearing tetrazole-carboxylate ligands have demonstrated significant catalytic activity in oxidative transformations [12]. These complexes adopt distorted octahedral geometries and feature one-dimensional chain structures that can be extended to higher-dimensional architectures through pi-pi stacking and hydrogen bonding interactions [12]. The catalytic properties of these systems have been evaluated in green catalytic processes, showing high conversion rates and excellent selectivity [12].
Zinc coordination compounds containing azide and tetrazole ligands exhibit exceptional catalytic activity in tetrazole synthesis reactions [33]. The presence of azide functionality in the coordination sphere enhances the catalytic performance through cooperative activation mechanisms [33]. Heterogeneous catalysts prepared by supporting these zinc complexes on functionalized silica gel maintain high activity and stability over multiple catalytic cycles [33].
Table 3: Transition Metal-Tetrazole Cooperative Catalytic Systems
| Metal Center | Ligand System | Catalytic Application | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Cobalt(II) | Tetrazole-carboxylate | Oxidative coupling | 92 | 88 |
| Nickel(II) | Tetrazole-carboxylate | Oxidative coupling | 89 | 85 |
| Zinc(II) | Azide-tetrazole | Cycloaddition | 94 | >99 |
The mechanistic understanding of cooperative catalysis reveals that tetrazole ligands facilitate substrate activation through multiple coordination modes [21]. Early transition metal complexes demonstrate preferential eta-2 coordination of tetrazolato ligands, which is predicted to be more stable than eta-1 coordination by 5.2 to 13.8 kilocalories per mole [21]. This coordination preference significantly influences the electronic structure and reactivity of the metal center [21].
Molecular orbital calculations provide detailed insights into the bonding interactions between transition metal centers and tetrazolato ligands [21]. The computational studies reveal that the eta-2 coordination mode maximizes orbital overlap and stabilizes the metal-ligand interaction through enhanced back-bonding [21]. These electronic effects translate directly into improved catalytic performance and enhanced substrate selectivity [21].
The tetrazole ring in 5-phenyl-2-(trimethylsilyl)-2H-tetrazole functions as a well-established bioisosteric replacement for carboxylic acid, exhibiting remarkable similarities in electrostatic potential topology despite fundamental differences in atomic composition [3]. The heterocyclic tetrazole demonstrates four coplanar local minima in its electrostatic potential surface, positioned consistently with lone pair orientations, which closely mimics the hydrogen bonding patterns observed in carboxylate systems [3].
Hydrogen Bonding Networks
The tetrazole moiety forms extensive hydrogen bonding networks through its four nitrogen atoms, each contributing σ-lone pairs positioned coplanarly within the five-membered ring [4]. Research demonstrates that tetrazoles can establish up to four simultaneous hydrogen bonds with receptor sites, with characteristic distances ranging from 2.7 to 3.8 Å [5] [4]. The nitrogen atoms N-2, N-3, N-4, and N-5 in the tetrazole ring serve as hydrogen bond acceptors, while the mobile hydrogen in tautomeric forms acts as a donor [6] [4].
π-System Interactions
Quantum chemical analyses reveal that tetrazole rings engage in significant π-π stacking interactions with aromatic systems, predominantly through parallel-displaced and T-shaped edge-to-face arrangements [7] [8]. The parallel-displaced stacking configuration exhibits interaction energies ranging from -8 to -15 kJ/mol, while T-shaped arrangements contribute -6 to -12 kJ/mol to stabilization [9] [10]. These π-π interactions are enhanced in the presence of electron-withdrawing substituents, which increase the π-stacking binding energies relative to unsubstituted tetrazoles [9].
Electrostatic Contributions
Energy decomposition analyses demonstrate that electrostatic interactions constitute the primary driving force for tetrazole-aromatic ring association [6] [8]. The electrostatic component contributes -15 to -25 kJ/mol to the overall interaction energy, significantly exceeding the contributions from dispersion or charge-transfer effects [6]. The tetrazolate anion exhibits enhanced electrostatic interactions compared to the neutral tetrazole form, with the negative charge delocalization among N2-N3-N4 atoms creating a more favorable electrostatic environment for aromatic recognition [7].
The electronic communication between the tetrazole ring and aromatic substituents in 5-phenyl-2-(trimethylsilyl)-2H-tetrazole is significantly modulated by substituent effects, which influence both the electronic properties of the heterocycle and its interaction capacity with neighboring aromatic systems.
Phenyl Substituent Influence
The phenyl group at the 5-position of the tetrazole ring establishes π-conjugation pathways that enhance electronic delocalization throughout the molecular framework [11]. Spectroscopic studies indicate that phenyl substitution modulates the pKₐ values of tetrazoles through mesomeric effects, typically causing changes in the range of -0.2 to +0.3 pKₐ units [6] [8]. The phenyl-tetrazole conjugation enhances the aromaticity of the tetrazole ring through extended π-delocalization, as confirmed by nucleus-independent chemical shift calculations and adaptive natural density partitioning analyses [12].
Trimethylsilyl Group Effects
The trimethylsilyl substituent at the N-2 position introduces distinctive steric and electronic perturbations to the tetrazole system [13] [14]. Gas-phase electron diffraction studies reveal that the trimethylsilyl group adopts an asymmetric coordination geometry, with the C-N-Si bond angle measuring 115.2° ± 2.1° and the N-N-Si angle measuring 130.7° ± 1.8° [13] [14]. This geometric asymmetry reflects the inherent electronic properties of the tetrazole ring rather than short-range Si-N interactions [13].
The trimethylsilyl group functions primarily as a σ-donor with minimal perturbation to the π-electronic system of the tetrazole ring [14]. Nuclear magnetic resonance studies demonstrate that trimethylsilyl substitution increases the basicity of tetrazoles by +0.8 to +1.2 pKₐ units, reflecting the electron-donating character of the silicon substituent [15]. However, the bulky nature of the trimethylsilyl group introduces conformational constraints that affect the rotational dynamics of the system [13].
Electronic Communication Pathways
Molecular orbital analyses reveal that electronic communication between the tetrazole ring and aromatic substituents occurs through both σ and π pathways [8] [12]. The primary communication mechanism involves through-space NH-π interactions and direct π-π orbital overlap, with energy contributions ranging from -10 to -16 kJ/mol [6] [8]. Substituent effects follow Hammett correlations, with electron-withdrawing groups enhancing tetrazole aromaticity through π-electron withdrawal, while electron-donating groups diminish aromatic character through π-electron donation [12].
Tautomeric Equilibrium Modulation
Substituent effects significantly influence the tautomeric equilibrium between 1H- and 2H-tetrazole forms [16]. In 5-phenyl-2-(trimethylsilyl)-2H-tetrazole, the 2H-tautomer is stabilized by the trimethylsilyl substituent, leading to a predominant 2H-configuration in solution [17] [16]. Nuclear magnetic resonance spectroscopy reveals that the tautomeric equilibrium is solvent-dependent, with polar solvents favoring the 2H-form through enhanced solvation of the more dipolar tautomer [16].
The conformational dynamics of 5-phenyl-2-(trimethylsilyl)-2H-tetrazole play a crucial role in supramolecular recognition processes, with the molecular flexibility and conformational preferences directly influencing binding affinity and selectivity in host-guest interactions.
Rotational Barriers and Molecular Flexibility
Density functional theory calculations reveal significant rotational barriers around key bonds in the molecular framework [18]. The rotation around the tetrazole-phenyl bond exhibits barriers ranging from 25 to 75 kJ/mol, depending on the specific rotational pathway and steric interactions with the trimethylsilyl group [18]. The lower barrier of approximately 25 kJ/mol allows for facile rotation under ambient conditions, while the higher barrier of 75 kJ/mol corresponds to conformations where the trimethylsilyl group experiences steric clash with the phenyl ring [18].
Temperature-Dependent Conformational Behavior
Variable-temperature nuclear magnetic resonance studies demonstrate that the conformational equilibrium of 5-phenyl-2-(trimethylsilyl)-2H-tetrazole exhibits moderate temperature dependence [19]. The tetrazole-phenyl dihedral angle shows a temperature coefficient of -0.3°/K, indicating decreased coplanarity at elevated temperatures due to increased thermal motion [19]. The tautomeric equilibrium between 1H- and 2H-forms exhibits an enthalpy difference of approximately 15 kJ/mol, with the 2H-form being thermodynamically favored [16] [19].
Solvent-Mediated Conformational Changes
Solvent polarity significantly influences the conformational preferences of the molecule [20] [16]. In polar solvents, the tetrazole-phenyl dihedral angle increases, reducing π-conjugation between the aromatic systems and favoring more polar conformations [20]. The trimethylsilyl group orientation remains relatively insensitive to solvent effects due to its nonpolar character, but the overall molecular dipole moment varies with conformation in response to solvent polarity [21].
Supramolecular Recognition Mechanisms
The conformational dynamics enable adaptive recognition in supramolecular systems [22] [23]. Tetrazoles function as potent anion recognition elements, with the neutral protonated form exhibiting extremely high binding affinities in polar solutions [22]. The recognition mechanism involves conformational adaptation to optimize multiple hydrogen bonding interactions simultaneously, with the tetrazole tautomerization providing access to complementary binding conformations that are not available to carboxylic acid analogues [22].
Metal Coordination and Structural Adaptation
In metal coordination environments, 5-phenyl-2-(trimethylsilyl)-2H-tetrazole exhibits adaptive conformational behavior that optimizes metal-ligand interactions [24] [25]. X-ray crystallographic studies of related tetrazole complexes reveal that the heterocycle can adopt various coordination modes while maintaining its essential planar geometry [24] [26]. The tetrazole ring typically coordinates through N-1 or N-2 positions, with the choice depending on the specific metal center and ancillary ligands present [25] [26].
Dynamic Equilibria and Recognition Selectivity
The conformational dynamics contribute to recognition selectivity through dynamic equilibria between different binding-competent conformations [23]. Studies on tetrazole-containing supramolecular systems demonstrate that the conformational flexibility allows for induced-fit recognition mechanisms, where the optimal binding conformation is selected from the available conformational ensemble upon target binding [23]. This dynamic recognition behavior is particularly important in biological systems, where tetrazoles serve as bioisosteric replacements for carboxylic acids while providing enhanced metabolic stability and modified binding profiles [11] [3].